![molecular formula C28H36Br2MnN3O2 B13398434 azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B13398434.png)
azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes multiple bromine atoms, tert-butyl groups, and a manganese center
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized under specific conditions, leading to the formation of higher oxidation state manganese compounds.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, resulting in the formation of reduced manganese species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions
Scientific Research Applications
Azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets through its manganese center and bromine atoms. These interactions can lead to the activation or inhibition of specific biochemical pathways, depending on the context and conditions .
Comparison with Similar Compounds
Compared to other similar compounds, azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one stands out due to its unique combination of bromine atoms, tert-butyl groups, and a manganese center. Similar compounds include:
N-Monomethyl amines: These compounds are important building blocks in the synthesis of various valuable compounds, including dyes, surfactants, and pharmaceuticals.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar “amino–nitro–amino” structures and are used in the synthesis of energetic materials.
Biological Activity
The compound known as azanylidynemanganese;(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Core Structure : The compound features a cyclohexadiene framework which is essential for its biological interactions.
- Functional Groups : Notable functional groups include bromine atoms, tert-butyl groups, and amino functionalities that may influence its reactivity and interaction with biological targets.
Molecular Formula
The molecular formula for the compound is C20H25Br2N3.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Anticancer Potential
Several studies have highlighted the anticancer potential of compounds with similar structures. For example, certain derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Table 1: Summary of Anticancer Activity
Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | 5 |
Compound B | A549 (Lung) | 10 | 8 |
Compound C | HepG2 (Liver) | 20 | 4 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Certain derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Case Study 1: Anticancer Screening
A study conducted on a series of related compounds revealed that one derivative exhibited significant cytotoxicity against multiple cancer cell lines, including breast and lung cancers. The study utilized a panel of assays to assess cell viability and apoptosis induction .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of structurally similar compounds found that several derivatives displayed activity against both bacterial and fungal strains. The minimal inhibitory concentrations (MIC) were determined using standard broth dilution methods .
Properties
Molecular Formula |
C28H36Br2MnN3O2 |
---|---|
Molecular Weight |
661.3 g/mol |
IUPAC Name |
azanylidynemanganese;2-bromo-6-[[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]-4-tert-butylphenol |
InChI |
InChI=1S/C28H36Br2N2O2.Mn.N/c1-27(2,3)19-11-17(25(33)21(29)13-19)15-31-23-9-7-8-10-24(23)32-16-18-12-20(28(4,5)6)14-22(30)26(18)34;;/h11-16,23-24,33-34H,7-10H2,1-6H3;; |
InChI Key |
BCASYVRKVOPZJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)Br)O.N#[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.